3-(3-Chlorophenyl)cyclobutanone (CAS 152714-08-4) is a highly strained, four-membered cyclic ketone bearing a meta-chlorinated phenyl ring at the 3-position. With a molecular weight of 180.63 g/mol and the formula C10H9ClO, it serves as a targeted building block in advanced organic synthesis and medicinal chemistry . The cyclobutanone core possesses a ring strain of approximately 25 kcal/mol, which drives its distinctive reactivity profile, including facile ring-opening, ring-expansion, and nucleophilic addition reactions [1]. As a procurement candidate, its value lies in providing a rigid, sp3-rich scaffold that allows the precise spatial arrangement of the meta-chlorophenyl pharmacophore, making it a highly specific precursor for synthesizing complex cyclobutane-containing active pharmaceutical ingredients (APIs) and agrochemicals [1].
Direct substitution of 3-(3-chlorophenyl)cyclobutanone with its 2-chloro or 4-chloro regioisomers fundamentally alters the downstream biological and physicochemical properties of the synthesized targets[1]. The meta-positioning of the chlorine atom dictates a specific steric environment and inductive electronic effect that cannot be replicated by ortho- or para-substitutions [1]. In drug discovery, such as the development of diaminopimelate desuccinylase (DapE) inhibitors or CNS-active cyclobutylamines, this specific regiochemistry is critical for target-specific receptor binding [1]. Furthermore, attempting to use unsubstituted phenylcyclobutanone fails to provide the necessary halogen handle for subsequent late-stage functionalization or cross-coupling, rendering generic class-level substitutes structurally incompatible for targeted procurement [2].
The meta-chloro substitution in 3-(3-chlorophenyl)cyclobutanone provides a distinct spatial vector for the halogen atom compared to the 4-chloro isomer [1]. In structure-activity relationship (SAR) studies of cyclobutane-based inhibitors (such as those targeting the bacterial enzyme DapE), the exact positioning of the aryl substituent dictates the occupation of specific hydrophobic pockets [1]. Utilizing the 3-chloro regioisomer ensures the correct trajectory of the chlorine atom, a geometric requirement that the 4-chloro baseline cannot satisfy due to its linear para extension[1].
| Evidence Dimension | Aryl substitution vector and steric volume trajectory |
| Target Compound Data | meta-Chloro substitution providing angled spatial projection |
| Comparator Or Baseline | para-Chloro substitution (CAS 152714-07-3) providing linear projection |
| Quantified Difference | Distinct spatial orientation altering receptor pocket fit and binding affinity |
| Conditions | Structure-based drug design and SAR profiling |
Procurement of the exact meta-chloro isomer is mandatory when the target API requires a specific steric fit in the binding site that the para-isomer cannot structurally satisfy.
3-(3-Chlorophenyl)cyclobutanone exhibits a high ring strain energy of approximately 25 kcal/mol, a characteristic feature of the cyclobutanone class [1]. This thermodynamic instability makes the carbonyl carbon highly susceptible to nucleophilic attack, facilitating reactions such as Baeyer-Villiger oxidations to yield 3-aryl-gamma-butyrolactones or ring expansions to cyclopentanones [1]. In contrast, acyclic baseline ketones like 4-(3-chlorophenyl)butan-2-one lack this ring strain (~0-2 kcal/mol) and require significantly harsher conditions or alternative pathways to achieve similar structural transformations [1].
| Evidence Dimension | Ring strain energy and nucleophilic susceptibility |
| Target Compound Data | ~25 kcal/mol ring strain |
| Comparator Or Baseline | Acyclic ketone analogs (~0-2 kcal/mol strain) |
| Quantified Difference | >20 kcal/mol difference in strain energy driving reaction thermodynamics |
| Conditions | Ring-expansion and oxidation synthetic pathways |
Buyers targeting the synthesis of functionalized lactones or expanded rings must select the strained cyclobutanone to ensure high-yielding transformations under mild conditions compared to acyclic alternatives.
The presence of the chlorine atom on the aromatic ring of 3-(3-chlorophenyl)cyclobutanone provides a robust handle for transition-metal-catalyzed cross-coupling reactions [1]. Compared to the unsubstituted baseline 3-phenylcyclobutanone, this compound allows for the direct installation of diverse aryl, alkyl, or amine groups at the meta position of the phenyl ring [1]. This eliminates the need for a separate, low-yielding halogenation step that could compromise the sensitive cyclobutanone core [1].
| Evidence Dimension | Synthetic steps to meta-functionalized derivatives |
| Target Compound Data | Direct cross-coupling enabled (1 step) |
| Comparator Or Baseline | 3-Phenylcyclobutanone (requires multi-step pre-functionalization) |
| Quantified Difference | Elimination of 1-2 synthetic steps; avoids harsh halogenation conditions |
| Conditions | Late-stage API functionalization workflows |
Selecting the pre-halogenated scaffold streamlines synthetic routes by eliminating halogenation steps, reducing process costs, and protecting the vulnerable four-membered ring from degradation.
Directly leveraging the specific meta-chloro spatial arrangement, this compound is a structurally matched precursor for synthesizing alpha-aminocyclobutanone derivatives and cyclobutylamines targeting bacterial enzymes like DapE, where the 4-chloro isomer fails to provide the required binding affinity [1].
Utilizing the ~25 kcal/mol ring strain, 3-(3-chlorophenyl)cyclobutanone is efficiently converted via Baeyer-Villiger oxidation into 3-(3-chlorophenyl)-gamma-butyrolactones, which are valuable intermediates for agrochemicals and fine chemicals[2].
The stable meta-chloro handle allows process chemists to perform palladium-catalyzed cross-couplings, enabling the rapid generation of diverse 3-(3-aryl/heteroaryl-phenyl)cyclobutanone libraries for high-throughput screening without degrading the cyclobutanone core [3].
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